5-Methyl-2-(piperazin-1-YL)benzaldehyde
Description
Contextual Significance of Benzaldehyde (B42025) Scaffolds in Molecular Design
The benzaldehyde scaffold, a benzene (B151609) ring bearing a formyl group (-CHO), is a cornerstone in synthetic organic chemistry. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. This reactivity allows it to serve as a crucial starting point or intermediate for synthesizing more complex molecular architectures.
In the realm of molecular design, particularly for therapeutic applications, substituted benzaldehydes are integral. The aromatic ring can be functionalized with various substituents that modulate the molecule's electronic properties, solubility, and spatial arrangement. These modifications are critical for tuning the interaction of the final compound with biological targets. For instance, benzaldehyde derivatives are key precursors in the synthesis of inhibitors for enzymes like aldehyde dehydrogenases (ALDH), which are implicated in certain types of cancer. researchgate.netrsc.org The ability to strategically modify the benzaldehyde core makes it an enduring and valuable scaffold for developing new chemical entities.
Role of Piperazine (B1678402) Moieties in Synthetic Organic Chemistry
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules. researchgate.net The two nitrogen atoms within the piperazine ring can be functionalized, allowing it to act as a flexible linker or a core component to which different pharmacophoric groups can be attached. researchgate.net
The presence of the piperazine moiety can significantly influence the physicochemical properties of a molecule. It often imparts increased water solubility and can act as a hydrogen bond acceptor or donor, which can improve a drug candidate's pharmacokinetic profile. nih.gov In synthetic chemistry, piperazine is a readily available and reactive building block. Its secondary amine functionalities easily undergo reactions like N-alkylation, N-arylation, acylation, and reductive amination, making it a versatile tool for constructing diverse molecular libraries for screening and drug discovery. eurekaselect.com Piperazine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including antipsychotic, antidepressant, and anxiolytic applications. nih.gov
Scope and Research Focus on 5-Methyl-2-(piperazin-1-YL)benzaldehyde
The compound this compound integrates the key features of both a substituted benzaldehyde and a piperazine derivative into a single molecule. It consists of a benzaldehyde ring substituted with a methyl group at the 5-position and a piperazine ring at the 2-position.
As of this writing, specific research studies focusing exclusively on the synthesis, biological activity, or direct applications of this compound are not extensively documented in peer-reviewed literature. It is primarily recognized as a chemical intermediate, available commercially for use in further synthetic applications. bldpharm.combldpharm.com
The inherent structure of this compound, however, dictates its potential research focus. It serves as a bifunctional building block. The aldehyde group provides a reactive site for forming Schiff bases, hydrazones, or for undergoing reductive amination to connect to other molecular fragments. Simultaneously, the secondary amine on the piperazine ring is available for substitution, allowing for the introduction of a second point of diversity. This dual reactivity makes this compound a potentially valuable precursor for creating libraries of complex molecules in drug discovery programs and materials science. Its utility lies in its role as a foundational component for building larger, more complex, and potentially bioactive molecules.
Chemical Compound Data
Below are the key identifiers and properties for the primary compound discussed in this article.
| Property | Value | Source(s) |
| Compound Name | This compound | bldpharm.combldpharm.com |
| CAS Number | 1695671-05-6 | bldpharm.combldpharm.com |
| Molecular Formula | C12H16N2O | bldpharm.combldpharm.com |
| Molecular Weight | 204.27 g/mol | bldpharm.combldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methyl-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-2-3-12(11(8-10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
PRTPLXUWJAZMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivative Formation of 5 Methyl 2 Piperazin 1 Yl Benzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to oxidation, reduction, and nucleophilic attack.
Oxidations to Carboxylic Acid Derivatives
The aldehyde group of 5-Methyl-2-(piperazin-1-yl)benzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 5-Methyl-2-(piperazin-1-yl)benzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can accomplish this, often under mild conditions to avoid side reactions. organic-chemistry.org For instance, reagents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder oxidants such as silver oxide (Ag2O) are effective. Modern, greener protocols often utilize hydrogen peroxide with a suitable catalyst. mdpi.com The reaction involves the conversion of the aldehyde's C-H bond to a C-O bond. In a related compound, 2-(4-phenylpiperazin-1-yl)quinoline-3-carbaldehyde, the aldehyde group was successfully oxidized using iodine in methanol. researchgate.net
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO4) | Basic, aqueous solution, heat | 5-Methyl-2-(piperazin-1-yl)benzoic acid |
| Silver(I) Oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) | 5-Methyl-2-(piperazin-1-yl)benzoic acid |
| Hydrogen Peroxide (H2O2) | Catalytic selenium, water | 5-Methyl-2-(piperazin-1-yl)benzoic acid mdpi.com |
Reductions to Corresponding Alcohols
The aldehyde functionality can be reduced to a primary alcohol, yielding (5-Methyl-2-(piperazin-1-yl)phenyl)methanol. This is typically achieved using hydride-based reducing agents. hw.ac.uk Sodium borohydride (B1222165) (NaBH4) is a common and selective reagent for this purpose, as it is mild enough not to affect other functional groups in the molecule. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. Catalytic hydrogenation, employing catalysts like platinum (Pt) or gold (Au) on a support such as alumina (B75360) (Al2O3), is another effective method for the selective reduction of benzaldehydes to their corresponding benzyl (B1604629) alcohols. hw.ac.ukresearchgate.net
Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, room temp. | (5-Methyl-2-(piperazin-1-yl)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (5-Methyl-2-(piperazin-1-yl)phenyl)methanol |
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final addition product. libretexts.org
This reactivity is the foundational step for many other reactions. For example, the reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols after an acidic workup. Similarly, reactions like the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base, proceed via an initial nucleophilic addition. eurekaselect.com The formation of imines (discussed in 3.1.4) also begins with the nucleophilic addition of a primary amine to the carbonyl carbon. ijacskros.com
Formation of Schiff Bases and Imines
One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. edu.krd This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine. ijacskros.com
The reaction of this compound with various primary amines (R-NH2) would yield a diverse range of Schiff base derivatives. These reactions are often carried out by refluxing the aldehyde and amine in a solvent like ethanol, sometimes with a few drops of a catalyst such as glacial acetic acid. derpharmachemica.comresearchgate.net
Table 3: Examples of Schiff Base Formation
| Primary Amine (R-NH2) | Reaction Conditions | Product Name (IUPAC) |
|---|---|---|
| Aniline | Ethanol, stir, 3 hours | (E)-N-benzylideneaniline derivative |
| Ethylamine | Ethanol, acid catalyst | (E)-N-((5-methyl-2-(piperazin-1-yl)phenyl)methylene)ethanamine |
| Hydroxylamine | Mild acid/base | This compound oxime |
Transformations Involving the Piperazine (B1678402) Ring
The piperazine moiety contains a secondary amine (-NH) group, which is nucleophilic and can undergo reactions typical of secondary amines.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amine in the piperazine ring can act as a nucleophile to attack alkylating or acylating agents.
N-Alkylation involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a tertiary amine. researchgate.net This reaction introduces an alkyl group onto the piperazine nitrogen, yielding a 1,4-disubstituted piperazine derivative. For instance, reacting this compound with methyl iodide would yield 5-Methyl-2-(4-methylpiperazin-1-yl)benzaldehyde. Such reactions are fundamental in modifying the structure and properties of piperazine-containing compounds. researchgate.net
N-Acylation occurs when the piperazine nitrogen reacts with an acylating agent like an acid chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)2O). This reaction forms an amide bond and attaches an acyl group to the piperazine ring. For example, reaction with acetyl chloride in the presence of a base would yield 1-(4-(2-formyl-4-methylphenyl)piperazin-1-yl)ethan-1-one. N-acylation is a common strategy in medicinal chemistry to synthesize piperazine-based amides. nih.gov These reactions are also documented for structurally similar compounds like 2-(piperazin-1-yl) quinoline (B57606) derivatives. researchgate.neteurekaselect.com
Table 4: Examples of Piperazine Ring Transformations
| Reagent | Reaction Type | Product Name |
|---|---|---|
| Methyl Iodide (CH3I) | N-Alkylation | 5-Methyl-2-(4-methylpiperazin-1-yl)benzaldehyde |
| Benzyl Bromide (BnBr) | N-Alkylation | 2-(4-Benzylpiperazin-1-yl)-5-methylbenzaldehyde |
| Acetyl Chloride (CH3COCl) | N-Acylation | 1-(4-(2-Formyl-4-methylphenyl)piperazin-1-yl)ethan-1-one |
Ring Opening/Closing Mechanisms
While this compound itself does not readily undergo ring-opening reactions, its derivatives can be designed to participate in such mechanisms. For instance, derivatives where the piperazine ring is incorporated into a more complex, strained polycyclic system could potentially undergo ring-opening under specific conditions, such as reductive cleavage or acid-catalyzed hydrolysis, to alleviate ring strain.
Conversely, the inherent reactivity of the piperazine and aldehyde functionalities provides a platform for the construction of new rings. Intramolecular cyclization reactions, for example, can lead to the formation of fused heterocyclic systems where the piperazine ring becomes part of a larger, more rigid structure. The specific conditions for these ring-closing reactions, such as the choice of catalyst and solvent, would be critical in directing the reaction towards the desired product.
Substitution Reactions on the Piperazine Ring
The secondary amine within the piperazine moiety of this compound is a key site for a variety of substitution reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. These reactions are fundamental in modifying the compound's properties for various applications.
N-Alkylation, N-Acylation, and N-Sulfonylation: The nucleophilic nitrogen of the piperazine ring readily reacts with alkyl halides, acyl halides, and sulfonyl chlorides to yield N-substituted derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct.
Reductive Amination: The secondary amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This reaction is a powerful tool for creating more complex N-substituted derivatives with a variety of side chains.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. This method is particularly useful for synthesizing derivatives with aryl or heteroaryl substituents on the piperazine ring, which can be challenging to achieve through traditional nucleophilic substitution.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-methyl-2-(piperazin-1-yl)benzaldehyde |
| N-Acylation | Acyl halide/anhydride, Base | N-Acyl-5-methyl-2-(piperazin-1-yl)benzaldehyde |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-5-methyl-2-(piperazin-1-yl)benzaldehyde |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl/Arylmethyl-5-methyl-2-(piperazin-1-yl)benzaldehyde |
| Buchwald-Hartwig | Aryl halide/triflate, Pd catalyst, Base | N-Aryl-5-methyl-2-(piperazin-1-yl)benzaldehyde |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the methyl group and the piperazin-1-yl group. The piperazin-1-yl group, being a stronger activating group, and the methyl group are both ortho-, para-directing.
Given the substitution pattern, the primary sites for electrophilic attack would be the positions ortho and para to the strongly activating piperazin-1-yl group. However, the position para to the piperazine is already occupied by the methyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the piperazine group. The steric hindrance from the adjacent aldehyde group might influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions involving the other functional groups in the molecule.
Formation of Polycyclic and Fused Heterocyclic Systems
The presence of multiple reactive sites in this compound makes it an excellent precursor for the synthesis of complex polycyclic and fused heterocyclic systems. These reactions often involve the participation of the aldehyde group and one or both of the nitrogen atoms of the piperazine ring, as well as the activated aromatic ring.
Cyclization Reactions
Intramolecular and intermolecular cyclization reactions can be employed to construct new rings fused to the existing benzaldehyde (B42025) or piperazine structures.
Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations could be envisioned with derivatives of this compound where a suitable nucleophilic moiety is introduced that can attack an iminium ion formed from the aldehyde.
Bischler-Napieralski and Pomeranz-Fritsch type reactions: Derivatives of this compound, appropriately functionalized on the piperazine nitrogen, could serve as precursors for Bischler-Napieralski or Pomeranz-Fritsch type cyclizations to form fused isoquinoline-like structures. These reactions typically involve the cyclization of an N-acyl or N-alkylaminoacetal derivative onto the aromatic ring under acidic conditions.
Annulation Strategies
Annulation strategies involve the formation of a new ring onto an existing one. The reactivity of this compound lends itself to several such strategies for the construction of fused heterocyclic systems.
Friedländer Annulation: The aldehyde group can participate in a Friedländer annulation with a 2-aminoaryl ketone or a compound with an activated methylene (B1212753) group adjacent to a carbonyl, leading to the formation of quinoline derivatives. The piperazine and methyl-substituted benzene ring would form part of the resulting polycyclic quinoline system.
Gewald Reaction: The aldehyde functionality can be utilized in a Gewald reaction, which is a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur to form a polysubstituted thiophene (B33073) ring.
Hantzsch Pyridine (B92270) Synthesis: As a benzaldehyde derivative, this compound can be a key component in the Hantzsch pyridine synthesis, a multicomponent reaction with a β-ketoester and a nitrogen source (like ammonia (B1221849) or an ammonium (B1175870) salt) to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines.
| Reaction Name | Reactants | Resulting Heterocycle |
| Friedländer Annulation | 2-Aminoaryl ketone/Activated methylene compound | Quinoline |
| Gewald Reaction | Active methylene nitrile, Sulfur | Thiophene |
| Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia/Ammonium salt | Dihydropyridine/Pyridine |
Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Piperazin 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methyl-2-(piperazin-1-yl)benzaldehyde, ¹H, ¹³C, and various two-dimensional NMR techniques collectively provide a complete picture of the atomic connectivity and chemical environment.
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the aldehyde, aromatic, piperazine (B1678402), and methyl protons.
The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, often between δ 9.8 and 10.2 ppm. researchgate.net The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of the methyl and piperazinyl groups and the electron-withdrawing effect of the aldehyde group. The protons of the piperazine ring are expected to show complex signals, typically in the δ 2.5-3.5 ppm range. The four protons adjacent to the benzene ring may be chemically distinct from the four protons adjacent to the secondary amine, leading to separate multiplets. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm.
For a related derivative, 1-(3-methylbenzyl)piperidine, the piperidine (B6355638) and methyl protons show characteristic shifts that help in assigning the signals for the target molecule. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar functional groups and derivatives.
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |
| Aromatic (-C₆H₃) | 6.9 - 7.8 | Multiplet (m) |
| Piperazine (-CH₂-N-Ar) | 3.0 - 3.5 | Multiplet (m) |
| Piperazine (-CH₂-NH) | 2.8 - 3.2 | Multiplet (m) |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) |
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, characteristic signals for the aldehyde carbonyl, aromatic, piperazine, and methyl carbons are anticipated.
The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190-193 ppm. rsc.org The six aromatic carbons will produce signals between δ 110 and 165 ppm, with the carbons directly attached to the substituents (C1, C2, C5) showing distinct shifts compared to the others. The piperazine ring carbons typically resonate between δ 40 and 60 ppm. researchgate.net The methyl carbon signal is expected in the upfield region, around δ 20-22 ppm. rsc.org Spectroscopic data from related benzazole structures can be used as a reference to estimate the tautomeric equilibrium and assign chemical shifts accurately. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar functional groups and derivatives.
| Carbon Group | Expected Chemical Shift (ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 193 |
| Aromatic (C-N) | 155 - 165 |
| Aromatic (C-CHO) | 130 - 140 |
| Aromatic (C-CH₃) | 135 - 145 |
| Aromatic (C-H) | 115 - 135 |
| Piperazine (-CH₂-N-Ar) | 50 - 55 |
| Piperazine (-CH₂-NH) | 45 - 50 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. slideshare.net For this compound, COSY would show correlations between adjacent aromatic protons, as well as between protons within the piperazine ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JHC and ³JHC). youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the piperazine protons adjacent to the aromatic ring and the aromatic carbon at position C2. It would also link the methyl protons to the aromatic carbon at C5, thus confirming the substitution pattern of the benzene ring. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is useful for determining stereochemistry and conformation. In this molecule, NOESY could confirm the spatial proximity of the piperazine protons to the proton at C3 of the aromatic ring, for example. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. uobaghdad.edu.iq
For this compound, the most characteristic absorption in the IR spectrum is the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1705 cm⁻¹. researchgate.net The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net
Other significant vibrational bands include:
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperazine groups appear just below 3000 cm⁻¹.
N-H stretching: The secondary amine in the piperazine ring will exhibit a moderate stretching band in the 3300-3500 cm⁻¹ region.
C=C stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.
C-N stretching: The stretching vibrations for the C-N bonds of the piperazine ring are typically found in the 1250-1350 cm⁻¹ region.
Analysis of related benzaldehyde (B42025) and piperazine derivatives confirms these characteristic absorption regions, aiding in the interpretation of the spectrum of the title compound. researchgate.netauburn.edu
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1680 - 1705 | Strong |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. researchgate.net
For this compound (molecular formula C₁₂H₁₆N₂O), the calculated nominal molecular weight is 204 g/mol . Therefore, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 204.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of a hydrogen atom to form an [M-1]⁺ ion and the loss of the formyl radical (-CHO) to form an [M-29]⁺ ion. docbrown.info Piperazine-containing compounds often exhibit characteristic fragmentation involving the cleavage of the piperazine ring. Key expected fragments for this compound would include:
m/z 204: The molecular ion [C₁₂H₁₆N₂O]⁺.
m/z 175: Loss of the formyl group ([M-CHO]⁺).
m/z 133: Cleavage leading to the [M-piperazine+H]⁺ fragment.
Characteristic ions from the piperazine ring fragmentation, such as m/z 85 or 56.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule and its fragments.
The calculated exact mass for the molecular ion of this compound, [C₁₂H₁₆N₂O]⁺, is 204.12626 Da. An HRMS measurement confirming this value would provide unambiguous evidence for the compound's molecular formula, distinguishing it from any other potential isomers or compounds with the same nominal mass. elsevierpure.com For example, the exact mass of a related derivative, 5-methyl-2-(4-propylpiperazin-1-yl)benzaldehyde (C₁₅H₂₂N₂O), is 246.173213330 Da, demonstrating the precision of this technique. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3-methylbenzyl)piperidine |
| 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine |
X-ray Crystallography for Solid-State Molecular Structure Determination
Bond Lengths and Angles Analysis
The molecular geometry of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, determined by single-crystal X-ray diffraction, reveals bond lengths and angles that are largely within the expected ranges for similar chemical environments. The analysis of these parameters is crucial for understanding the electronic and steric effects within the molecule.
Selected Bond Lengths and Angles for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde
| Bond/Angle | Value |
| C(aldehyde)-C(ring) | 1.475(3) Å |
| C(aldehyde)=O | 1.215(3) Å |
| C(ring)-N(piperazine) | 1.382(3) Å |
| N-C (piperazine) | 1.455(3) - 1.463(3) Å |
| C-C-C (in quinoline) | 118.9(2) - 121.5(2) ° |
| C-N-C (in piperazine) | 109.8(2) - 111.2(2) ° |
| C(ring)-C(ring)-N(piperazine) | 122.1(2) ° |
| O=C-C(ring) | 124.5(2) ° |
Data derived from the crystallographic study of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. nih.govresearchgate.net
Conformational Analysis in the Crystalline State
The conformation of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde in the crystalline state is characterized by a significant twist between the plane of the quinoline (B57606) ring system and the attached aldehyde group. nih.govresearchgate.net This rotation is largely attributed to the steric hindrance imposed by the bulky piperazinyl group in the ortho position. The dihedral angle between the mean plane of the quinoline ring and the aldehyde group is approximately 17.6(2)°. nih.govresearchgate.net
Furthermore, the piperazine ring is not coplanar with the aromatic quinoline system. The dihedral angle between the mean plane of the piperazine ring and the quinoline ring is 40.59(7)°. nih.govresearchgate.net The substituents on the piperazine ring are found in equatorial positions, which is the more stable conformation. nih.govresearchgate.net This non-planar arrangement is a common feature in sterically hindered ortho-substituted benzaldehyde derivatives and significantly influences the molecule's chemical reactivity and packing in the crystal lattice. Studies on other 1-aryl 2-substituted piperazines have also shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov
Supramolecular Interactions (e.g., Hydrogen Bonding)
Supramolecular assembly, dictated by non-covalent interactions, plays a critical role in the formation of the crystal lattice. In the case of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the crystal packing does not feature strong intermolecular hydrogen bonds. researchgate.net This is likely due to the absence of strong hydrogen bond donors in the molecule.
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
As a key intermediate, 5-Methyl-2-(piperazin-1-yl)benzaldehyde provides a foundational scaffold for the construction of more elaborate organic molecules. The aldehyde functional group is particularly amenable to a variety of chemical transformations, including condensation reactions, while the piperazine (B1678402) ring offers sites for further substitution. researchgate.net This dual reactivity makes it an attractive starting material for synthesizing polyfunctionalized heterocyclic compounds. researchgate.net
The benzaldehyde (B42025) portion of the molecule is instrumental in the synthesis of various heterocyclic systems. Through condensation reactions with appropriate reagents, it can lead to the formation of diverse scaffolds.
Quinazolinones: Quinazolinone derivatives are a class of compounds with significant biological and pharmacological importance. researchgate.netnih.gov The synthesis of quinazolinone-thiazole hybrids has been explored, where a piperazine-linked scaffold serves as a key component. researchgate.net The aldehyde group of a piperazinyl benzaldehyde can react with other intermediates to form the core quinazolinone structure, demonstrating its utility as a precursor in building these complex heterocyclic systems. researchgate.net
Thiazoles: The formation of thiazole (B1198619) rings often involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone or a related precursor derived from an aldehyde. nih.govresearchgate.net Piperazine-benzaldehyde derivatives can be converted into thiosemicarbazones, which are key intermediates for thiazole synthesis. nih.gov For instance, reacting a compound like 4-(4-methylpiperazin-1-yl)benzaldehyde with thiosemicarbazide is a documented step in creating precursors for thiazole derivatives. nih.gov This highlights the role of this compound as a foundational element for constructing molecules containing the thiazole moiety. researchgate.netchemscene.com
Table 1: Synthesis of Heterocyclic Scaffolds
| Heterocyclic Scaffold | Precursor Role of Piperazine Benzaldehyde | Key Reaction Type |
|---|---|---|
| Quinazolinones | Serves as a foundational building block for the quinazolinone core structure. researchgate.net | Condensation, Cyclization |
| Thiazoles | Reacts to form thiosemicarbazone intermediates, which then cyclize to form the thiazole ring. nih.govresearchgate.net | Condensation, Cyclization |
Macrocycles are large ring-like molecules that are of significant interest in various fields, including catalysis and materials science. nih.govresearchgate.net The incorporation of piperazine units into macrocyclic frameworks is a strategy used to create more rigid and stable structures. nih.govnih.gov The two amine groups of the piperazine ring in this compound, along with its aldehyde group, provide multiple reaction points. This allows it to be used as a building block that can be linked with other molecules to form large, cyclic structures. researchgate.net For example, a dialdehyde (B1249045) can be reacted with a diamine containing a piperazine unit to construct a macrocycle. nih.gov This demonstrates the potential of this compound to be a component in the design and synthesis of novel macrocyclic compounds.
Development of Ligands for Coordination Chemistry
The piperazine ring within this compound contains nitrogen atoms that can donate their lone pair of electrons to metal ions, making it an excellent candidate for the development of ligands in coordination chemistry. biointerfaceresearch.comrsc.org Piperazine-based ligands are known to form stable complexes with a variety of metal ions. biointerfaceresearch.comresearchgate.net
Table 2: Metal Complexation Research Findings
| Metal Ion | Coordination Geometry | Ligand Donor Atoms | Key Finding |
|---|---|---|---|
| Cu(II), Ni(II), Co(II), etc. | Octahedral, Square Pyramidal mdpi.comscirp.org | Nitrogen (piperazine, imine), Oxygen | Piperazine-based ligands form stable complexes, with the ring conformation adapting for optimal metal binding. nih.govbiointerfaceresearch.com |
| Cr(III) | Octahedral scirp.org | Nitrogen, Oxygen | The functionalized nature of the ligand allows for stable hexacoordinated complexes. scirp.org |
Metal-ligand complexes derived from piperazine scaffolds have shown potential in the field of catalysis. rsc.orgresearchgate.net Schiff base metal complexes, which can be synthesized from aldehyde precursors, are recognized as efficient catalysts for various organic reactions. mdpi.com For instance, a Cu(II) complex of a Schiff base derived from a benzaldehyde derivative demonstrated noteworthy catalytic activity in Claisen-Schmidt condensation reactions, achieving high product yields in shorter reaction times compared to other catalysts. mdpi.com This suggests that metal complexes incorporating the this compound framework could be developed as effective catalysts for organic synthesis.
Advanced Functional Materials Development (non-biological)
The structural characteristics of this compound make it a valuable building block for the creation of advanced functional materials. Piperazine derivatives are utilized in the development of materials for applications such as CO2 capture and the construction of Metal-Organic Frameworks (MOFs). researchgate.net The rigid aromatic ring combined with the reactive aldehyde and piperazine groups allows for the systematic assembly of extended, porous structures characteristic of MOFs. These materials have potential applications in gas storage and separation.
Components in Organic Electronic Materials
The incorporation of donor-acceptor systems is a fundamental concept in the design of organic electronic materials. The this compound molecule contains an electron-donating piperazine group and a moderately electron-withdrawing benzaldehyde group, which could allow it to function as a component in such materials.
Derivatives of this compound could potentially be synthesized to enhance these properties. For instance, the aldehyde group can undergo condensation reactions with various amines to form Schiff bases, which are known to exhibit interesting photophysical and electronic properties. The piperazine nitrogen atom offers a site for further functionalization to tune the molecule's electronic characteristics and solubility.
Table 1: Potential Roles of Functional Groups in Organic Electronics
| Functional Group | Potential Role | Rationale |
|---|---|---|
| Piperazine Moiety | Electron Donor / Hole Transport | The nitrogen lone pairs can donate electron density to the aromatic system. |
| Benzaldehyde Group | Electron Acceptor / Electron Transport | The carbonyl group is electron-withdrawing and can be modified to create acceptor units. |
Although no specific research has been published on the use of this compound in organic electronic materials, its structural motifs are present in molecules investigated for such purposes.
Precursors for Polymeric Materials
The bifunctional nature of this compound makes it a theoretical candidate as a monomer or precursor for the synthesis of novel polymeric materials. The aldehyde functionality can participate in polymerization reactions such as polycondensation. For example, it could react with other difunctional monomers, like diamines or diols, to form polyimines (Schiff base polymers) or polyacetals, respectively.
Furthermore, the secondary amine within the piperazine ring provides another reactive site. This could be utilized for step-growth polymerization or for grafting side chains onto a polymer backbone. The presence of both the aldehyde and the piperazine ring allows for the potential creation of cross-linked polymers or complex, three-dimensional polymeric architectures. While some chemical suppliers categorize this compound under "Polymer Science Material Building Blocks," specific examples of polymers synthesized from this compound are not detailed in current research literature. bldpharm.com
Table 2: Potential Polymerization Reactions
| Reactive Site | Type of Polymerization | Potential Co-monomer | Resulting Polymer Type |
|---|---|---|---|
| Aldehyde Group | Polycondensation | Diamines | Polyimine |
| Aldehyde Group | Polycondensation | Diols | Polyacetal |
| Piperazine N-H | Polycondensation | Diacyl Chlorides | Polyamide |
Sensor Development
The development of chemical sensors often relies on molecules that can selectively interact with an analyte, producing a detectable signal. The functional groups within this compound provide potential binding sites for various analytes. The piperazine moiety can act as a binding site for metal ions or as a proton sponge for pH sensing. The aldehyde group can react with certain nucleophiles, and this reaction could be the basis for a chemosensor.
For instance, the formation of a Schiff base upon reaction with a specific amine analyte could lead to a change in color or fluorescence, forming the basis of a colorimetric or fluorometric sensor. While the general class of benzaldehyde derivatives has been explored for sensor applications, specific studies detailing the use of this compound in chemical sensing are not currently available.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
While classical methods for synthesizing substituted benzaldehydes and N-aryl piperazines are established, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
C-H Functionalization: A significant area for exploration is the direct C-H functionalization of simpler precursors. researchgate.netyale.edu Research into transition-metal-catalyzed C-H activation could enable the direct introduction of the formyl group onto a pre-existing 4-methyl-1-phenylpiperazine scaffold, or conversely, the direct C-H amination of 2,5-dimethylbenzaldehyde (B165460) with piperazine (B1678402). researchgate.netbeilstein-journals.org Such methods would be more atom-economical and could reduce the number of synthetic steps. researchgate.net
Photoredox Catalysis: The use of visible-light photoredox catalysis offers a green and powerful tool for forging C-N bonds. mdpi.com Future studies could develop a photoredox-catalyzed method for the coupling of piperazine with a suitable 2-bromo-5-methylbenzaldehyde (B1279800) precursor, potentially proceeding under milder conditions than traditional palladium or copper-catalyzed cross-coupling reactions. mdpi.com
Flow Chemistry: Continuous flow synthesis could offer significant advantages for the production of 5-Methyl-2-(piperazin-1-yl)benzaldehyde, including improved reaction control, enhanced safety, and easier scalability. Future work could focus on designing a multi-step flow process, integrating the N-arylation and formylation steps into a single, streamlined operation.
| Proposed Method | Potential Advantages | Key Research Challenge |
| Direct C-H Functionalization | High atom economy, reduced step count | Achieving high regioselectivity |
| Photoredox Catalysis | Mild reaction conditions, sustainable | Catalyst efficiency and substrate scope |
| Continuous Flow Synthesis | Scalability, safety, process control | Optimization of reaction parameters |
Advanced Spectroscopic Characterization Techniques
A deeper understanding of the structural and dynamic properties of this compound and its derivatives requires the application of advanced spectroscopic techniques.
Solid-State NMR (ssNMR): The piperazine ring is known for its conformational flexibility (chair, boat, twist-boat). nih.gov Solid-state NMR could provide invaluable insights into the preferred conformation of the piperazine moiety in the crystalline state and how intermolecular interactions, such as hydrogen bonding or π-stacking, influence its geometry. acs.org Temperature-dependent NMR studies could also elucidate the energetic barriers of ring inversion. nih.govresearchgate.net
Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) could be used to separate and characterize different conformers or isomers of derivatives in the gas phase. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to meticulously map the fragmentation pathways of the molecule, which is crucial for identifying its derivatives in complex mixtures or reaction monitoring. numberanalytics.comnih.govchromatographyonline.com
Chiroptical Spectroscopy: Should chiral derivatives of this compound be synthesized, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for unambiguously determining their absolute stereochemistry and studying their conformational preferences in solution.
Deeper Computational Insights into Reactivity and Properties
Computational chemistry offers a powerful predictive tool to guide experimental research and provide a fundamental understanding of the molecule's behavior.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surface. This would provide insights into its reactivity, predicting, for example, the most likely sites for electrophilic or nucleophilic attack and the relative reactivity of the aldehyde versus the piperazine nitrogen.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, particularly the conformational changes of the piperazine ring over time and its interactions with solvent molecules. nih.gov For potential applications in materials science, MD simulations could predict how the molecule interacts with polymer chains or within the pores of a metal-organic framework. nih.gov
In Silico Property Prediction: Computational tools can be used to predict various physicochemical properties of new, hypothetical derivatives. This includes properties relevant to materials science, such as polarizability and hyperpolarizability for nonlinear optical applications, which would allow for the rational design of molecules with desired characteristics before committing to synthetic efforts.
Exploration of New Chemical Transformations and Derivatizations
The bifunctional nature of this compound makes it an ideal starting point for a wide range of chemical transformations and the synthesis of novel derivatives.
Multicomponent Reactions (MCRs): The presence of a secondary amine and an aldehyde group makes this molecule a prime candidate for MCRs, such as the Ugi or Mannich reactions. Future research could explore its use in one-pot syntheses to rapidly generate libraries of complex molecules with diverse structures.
Late-Stage Functionalization: The core structure can be used as a scaffold for late-stage functionalization, a strategy to efficiently create analogues of a complex molecule. wikipedia.org For instance, the secondary amine of the piperazine ring could be functionalized via acylation, alkylation, or sulfonylation. Simultaneously, the aldehyde can be converted into a variety of other functional groups (e.g., imines, oximes, hydrazones, alcohols, or carboxylic acids).
Photoredox-Mediated Transformations: The aldehyde group can participate in photoredox-catalyzed reactions. beilstein-journals.org For example, it could undergo enantioselective α-alkylation or benzylation to introduce new stereocenters. acs.orgnih.gov Additionally, modern methods for the C-H functionalization of the piperazine ring itself could be explored to install substituents at the carbon atoms of the heterocycle, a largely underexplored area for this class of compounds. researchgate.netnih.govresearchwithnj.com
| Reaction Type | Functional Group Targeted | Potential Outcome |
| Ugi Reaction | Aldehyde & Piperazine N-H | Rapid generation of complex peptidomimetic structures |
| Reductive Amination | Aldehyde | Synthesis of substituted secondary and tertiary amines |
| Wittig Reaction | Aldehyde | Formation of novel alkenes |
| C-H Arylation | Piperazine C-H | Introduction of aryl groups on the piperazine ring |
Integration into Advanced Material Systems (non-biological focus)
The electronic and structural features of this compound suggest its potential as a building block for advanced, non-biological materials.
Metal-Organic Frameworks (MOFs): The piperazine moiety can be functionalized with carboxylic acid groups to serve as a novel organic linker for the synthesis of MOFs. rsc.org The inherent porosity and basic nitrogen sites within the piperazine unit could lead to MOFs with tailored properties for gas storage (e.g., methane (B114726) or hydrogen) or selective CO2 capture. rsc.orgresearchgate.netresearchgate.net
Functional Polymers: The aldehyde group can be used to graft the molecule onto polymer backbones containing primary amine groups via reductive amination. nih.govacs.orgscielo.br This could be used to create functional polymers with modified surface properties, or as a cross-linking agent to control the mechanical properties of polymer networks. rsc.org
Nonlinear Optical (NLO) Materials: The molecule possesses an electron-donating group (piperazine) and an electron-withdrawing group (benzaldehyde) connected through a π-conjugated system (the benzene (B151609) ring), a classic "push-pull" architecture. This structure is a known motif for second-order NLO properties. jhuapl.eduworldscientific.com Future research could involve synthesizing derivatives with extended conjugation or stronger donor/acceptor groups to enhance their hyperpolarizability, with potential applications in optoelectronics and high-speed information processing. wikipedia.orgrsc.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-methyl-2-(piperazin-1-yl)benzaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodology : Reductive amination is a common approach for synthesizing benzaldehyde-piperazine derivatives. For example, Pd/NiO-catalyzed reactions under hydrogen atmospheres at 25°C have achieved high yields (98%) for analogous compounds like N-benzyl-2-(piperazin-1-yl)ethanamine . Adjust parameters such as catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (e.g., ethanol or glacial acetic acid), and reaction time (e.g., 10–12 hours) to optimize yield. Confirm purity via HPLC or TLC, referencing protocols from pharmacopeial standards (e.g., ammonium acetate buffer at pH 6.5 for assay validation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : Analyze the aldehyde proton (δ ~9.8–10.0 ppm) and piperazine protons (δ 2.4–3.0 ppm). Compare to published spectra of structurally similar compounds, such as N-benzyl-2-(piperazin-1-yl)ethanamine (δ 2.39–2.88 ppm for piperazine protons) .
- FTIR : Monitor the C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹). High-resolution FTIR can resolve rotational barriers in benzaldehyde derivatives, as demonstrated in far-infrared studies .
- Mass Spectrometry : Confirm the molecular ion peak (exact mass calculated using tools like PubChem data ).
Q. How does the stability of this compound vary under different pH and storage conditions?
- Methodology : Conduct accelerated stability studies using buffers (e.g., pH 6.5 ammonium acetate ) and assess degradation via HPLC. Store samples in amber vials at –20°C to minimize aldehyde oxidation. Monitor for byproducts like carboxylic acids or Schiff bases.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported rotational barriers for benzaldehyde derivatives, and how do substituents like piperazine affect these barriers?
- Methodology : Use high-resolution FTIR or microwave spectroscopy to re-evaluate torsional modes. For this compound, computational modeling (DFT or MP2) can predict steric and electronic effects of the piperazine group on the –CHO torsion. Compare results to experimental data for unsubstituted benzaldehyde (rotational barrier ~4.5 kcal/mol ).
Q. How can impurity profiling be systematically conducted for this compound, and what regulatory standards apply?
- Methodology : Identify common impurities (e.g., unreacted precursors or N-alkylated byproducts) using LC-MS/MS. Reference pharmacopeial guidelines for residual solvents and assay limits (e.g., ≤0.1% for related substances ). Synthesize and characterize reference standards for impurities, as done for triazolopyridine derivatives .
Q. What role does the piperazine moiety play in modulating the biological activity of benzaldehyde derivatives, and how can structure-activity relationships (SAR) be explored?
- Methodology : Compare receptor-binding affinities of this compound to analogues like 18F-Mefway (a 5-HT1A receptor ligand). Use radiolabeling or fluorescence polarization assays to quantify interactions . Vary substituents on the piperazine ring (e.g., methyl or phenyl groups) and assess impacts on solubility and target engagement.
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Perform DFT calculations to map electron density on the aldehyde carbon. Compare reactivity to benzaldehyde derivatives with electron-withdrawing/donating groups. Validate predictions experimentally via reactions with amines (e.g., reductive amination ) or hydrazines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
